3,4-Diaminophenol

Descripción general

Descripción

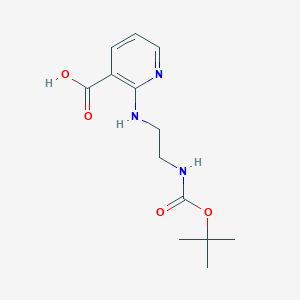

3,4-Diaminophenol, also known as 3,4-DAP, is an organic compound belonging to the class of phenols. It is a white crystalline solid with a melting point of 215-216°C and a molecular weight of 131.12. 3,4-DAP is widely used in the synthesis of a variety of organic compounds, such as dyes, pharmaceuticals, and polymers. It is also used as an intermediate in the production of polyurethanes and polyamides. In addition, 3,4-DAP is used as a catalyst in the synthesis of other organic compounds.

Aplicaciones Científicas De Investigación

1. Catalysis in Polymerization Processes

3,4-Diaminophenol has been explored as a ligand in catalyst systems for the polymerization of lactide. Studies have shown that functionalized diaminophenols can significantly influence the activity and behavior of catalysts in these processes. For instance, different complexes involving diaminophenols demonstrated varying rates of polymerization, highlighting the potential of this compound derivatives in fine-tuning polymerization reactions (Osten et al., 2012).

2. Stability and Degradation Analysis

Studies have investigated the stability and degradation pathways of this compound and its derivatives under various conditions. For example, research on 3,4-diaminopyridine, a related compound, examined its stability and degradation under oxidative stress, providing insights into its chemical stability and potential degradation products (Raust et al., 2007).

3. Solid-State Properties

The solid-state properties of this compound derivatives have been a subject of research, especially in the context of pharmaceutical applications. Crystal structure analysis and comparisons with other salts of diaminopyridines have been conducted to understand their behavior and application in drug development (Mahé et al., 2013).

4. Electropolymerization

Research has been conducted on the electropolymerization of diaminophenol derivatives, such as 2,3-diaminophenol. This research provides valuable insights into the electrochemical properties of these compounds and their potential applications in creating conducting polymers (Valle et al., 2000).

5. Surface Characterization

Surface characterization studies of compounds like dinitrophenyl-diaminophenyl on various substrates have been performed. Such research is crucial in understanding the interaction of these compounds with different surfaces, which is important in the development of various chemical sensors and coatings (Ekşi et al., 2013).

6. Copolymerization and Electrical Properties

Studies on the copolymerization of aniline with diaminophenol and the electrical properties of the resulting copolymer have been conducted. This research is significant for the development of materials with specific electrical properties, which can be applied in various electronic devices (Mu et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

3,4-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOZYARDXPHRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378272 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

615-72-5 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-diaminophenol react with 2,4-pentanedione, and what is unique about the product in the context of mesomeric betaines?

A1: this compound reacts with 2,4-pentanedione to form a benzo[b][1,4]diazepinium salt [, ]. Unlike similar hydroxy-substituted benzo[b][1,4]diazepinium salts, which convert to diimines upon deprotonation, the salt formed from this compound yields a thiolate mesomeric betaine (MB) upon increasing pH []. This thiolate MB is unusual because it possesses 4n pi-electrons and doesn't fit into the typical classification system for heterocyclic MBs []. Further deprotonation of this MB leads to an unstable anionic thiolate that quickly oxidizes to a disulfide [].

Q2: Can you describe the stability and reactivity of the thiolate mesomeric betaine derived from this compound?

A2: The thiolate mesomeric betaine (MB) derived from the reaction of this compound with 2,4-pentanedione exhibits limited stability []. While it forms upon raising the pH of the solution containing the initial benzo[b][1,4]diazepinium salt, further deprotonation leads to an unstable anionic thiolate []. This anionic thiolate readily undergoes oxidation, forming a disulfide, highlighting its high reactivity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)